Pyrido[3,2-f]quinoxaline
Description
Pyrido[3,2-f]quinoxaline is a nitrogen-containing heterocyclic compound featuring a fused pyridine-quinoxaline backbone. Its structure combines a pyridine ring fused to a quinoxaline moiety at the [3,2-f] positions, creating a planar aromatic system with extended π-conjugation. This compound and its derivatives have garnered attention in diverse applications, including:
- Optoelectronics: As electron-accepting units in donor-acceptor (D-A) polymers for organic electronics .
- Coordination Chemistry: As ligands in ruthenium(II) complexes for DNA interaction studies .
- Biological Applications: Derivatives exhibit anticancer properties, such as topoisomerase inhibition .
The electron-deficient nature of the quinoxaline core, enhanced by fused pyridine rings, enables strong electron-withdrawing capabilities, making it suitable for tuning optoelectronic and redox properties.
Properties
IUPAC Name |
pyrido[3,2-f]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c1-2-8-9(12-5-1)3-4-10-11(8)14-7-6-13-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAQCYZPKDIKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=NC=CN=C23)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrido[3,2-f]quinoxaline can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of o-phenylenediamine with pyridine-2,3-dicarboxylic acid or its derivatives can yield this compound.
Deprotometalation-Trapping Reactions: This method uses mixed lithium-zinc combinations in tetrahydrofuran to halogenate precursors, followed by palladium-catalyzed couplings with arylboronic acids or anilines.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,2-f]quinoxaline undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: Common substitutions include halogenation, alkylation, and arylation, often facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For instance, halogenation can produce halogenated derivatives, while coupling reactions can yield complex aromatic systems.
Scientific Research Applications
Scientific Research Applications
Antimalarial Agents: Pyrido[2,3-b]quinoxalines have been investigated as potential antimalarial agents . These compounds show promise in combating malaria, a disease caused by parasites of the genus Plasmodium, which remains a significant global health challenge.
Anticancer Activity: Studies have highlighted the anticancer potential of quinoxaline derivatives, with some undergoing clinical trials . Specific examples include the synthesis of new quinoline-pyrido [2,3-d] [1,2,4] triazolopyrimidinones, which have shown promising anticancer activity .
Antimicrobial Applications: Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antibacterial, bactericidal, antiviral, antifungal, and antihelmintic properties . These compounds are also used as antihypertensive agents and animal growth promoters, indicating their versatility in pharmacological applications.
Material Science: Pyrido[3,2-f]quinoxaline derivatives have been explored in material science. For example, the behavior of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives under UVA irradiation has been investigated using EPR spectroscopy, providing insights into their photochemical properties .
Spectroscopic Analysis
spectroscopic techniques such as UV/Vis, FT-IR, and EPR are crucial in characterizing this compound derivatives .
- UV/Vis Spectroscopy: UV/Vis spectroscopy reveals the electronic transitions within the molecule, providing insights into the compound's electronic structure and behavior under UV irradiation .
- FT-IR Spectroscopy: FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational modes .
- EPR Spectroscopy: EPR spectroscopy is used to study photoinduced processes and radical formation in quinoxaline derivatives, offering valuable information about their photochemical activity .
Data Table
Mechanism of Action
The mechanism by which pyrido[3,2-f]quinoxaline exerts its effects often involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA are common targets, where the compound can inhibit or modulate their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological activities.
Comparison with Similar Compounds
Structural and Electronic Properties
The electron-withdrawing strength, conjugation extent, and planarity of pyrido[3,2-f]quinoxaline are compared to related heterocycles below:
Key Observations :
- Pyrido[3,4-b]pyrazine exhibits the strongest electron-withdrawing ability due to dual pyridine N-atoms, enabling ultra-low band gaps (~1.8 eV) in electrochromic polymers .
- DTQx, a thiophene-fused quinoxaline derivative, achieves exceptional electron affinity for organic solar cells (PCE up to 18.0%) .
- This compound’s moderate electron deficiency suits it for balanced charge transport in optoelectronic devices .
Optoelectronics
Pharmaceutical Development
- Benzo[f]pyrido[4,3-b]quinoxaline derivatives show IC₅₀ values < 1 μM against leukemia and colon cancer models .
- This compound ruthenium complexes exhibit strong DNA binding (Kₐ ~10⁶ M⁻¹) via intercalation .
Biological Activity
Pyrido[3,2-f]quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a fused bicyclic structure that combines a pyridine and quinoxaline moiety. This unique arrangement contributes to its biological activity by influencing the compound's interaction with biological targets.
Antimicrobial Activity
This compound derivatives have been shown to exhibit significant antimicrobial properties. A study demonstrated that various synthesized derivatives displayed potent activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action was primarily attributed to the disruption of bacterial membrane integrity, leading to cell lysis .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound 1 | S. aureus | 0.5 µg/mL |
| This compound 2 | E. coli | 1.0 µg/mL |
| This compound 3 | Pseudomonas aeruginosa | 0.75 µg/mL |
Anticancer Activity
Research has highlighted the anticancer potential of this compound derivatives. For instance, compounds were evaluated for their antiproliferative effects on various cancer cell lines, including melanoma and breast cancer cells. A notable finding was that certain derivatives induced apoptosis in A2058 melanoma cells with an IC50 value of approximately 10 µM .
Case Study: Anticancer Efficacy
In a recent study, a specific derivative of this compound was tested against A2058 melanoma cells. The results indicated a growth inhibition rate of approximately 64% at a concentration of M. This suggests that modifications to the this compound structure can enhance its anticancer efficacy.
The biological activity of this compound is believed to involve multiple mechanisms:
- Oxidative Stress Induction : Similar to other quinoxaline derivatives, this compound may induce oxidative stress in target cells, leading to DNA damage and subsequent cell death.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in cancer progression and microbial metabolism, thus exerting their therapeutic effects.
Additional Pharmacological Activities
Beyond antimicrobial and anticancer properties, this compound has also been investigated for its potential anti-inflammatory and antioxidant activities:
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro.
- Antioxidant Activity : Compounds were evaluated for their ability to scavenge free radicals, indicating potential use as antioxidants in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize Pyrido[3,2-f]quinoxaline derivatives?
- Methodology : Utilize Stille coupling reactions for donor-acceptor copolymers, AlCl₃-induced C–N bond formation for heterocyclic derivatives, and cascade chlorination strategies to introduce halogen substituents. Microwave-assisted synthesis in aqueous-PEG or water-ethanol mixtures offers eco-friendly routes .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) for structural elucidation, UV-Vis spectroscopy to assess optical bandgaps, and cyclic voltammetry for redox behavior. X-ray crystallography (e.g., CCDC 1983315) confirms crystal packing and π-stacking distances .
Q. How can green chemistry principles be applied to synthesize this compound derivatives?
- Methodology : Use organocatalysts like saccharin in water or aqueous-PEG solvents under microwave irradiation. Bronsted acid hydrotropes (e.g., p-dodecylbenzenesulfonic acid) enable regioselective reactions with reduced waste .
Advanced Research Questions
Q. How does halogen substitution (e.g., chlorination) modulate the electronic properties of this compound-based small-molecule acceptors (SMAs)?
- Methodology : Chlorination elevates LUMO levels and reduces intramolecular charge transfer (ICT) effects. Density Functional Theory (DFT) reveals ortho-chlorine substitution enhances dipole moments and shortens π···π stacking distances, critical for optimizing organic solar cell (OSC) efficiency .
Q. What computational strategies predict the electrochemical behavior of this compound derivatives?
- Methodology : Correlate Hammett substituent constants (σₘ) with experimental redox potentials. PM3-calculated LUMO energy levels align with cyclic voltammetry data, enabling rational design of electron-deficient units for OSCs or OFETs .
Q. How do donor-acceptor copolymer designs incorporating this compound units enhance photovoltaic performance?
- Methodology : Integrate strong acceptors (e.g., dibenzo[f,h]pyrido[3,4-b]quinoxaline) with donor moieties (e.g., dithienopyrrole) to achieve narrow bandgaps (645–770 nm). Bulk heterojunction devices with fullerene derivatives yield power conversion efficiencies up to 1.4% .
Q. What structural modifications improve charge transport in this compound-based organic field-effect transistors (OFETs)?
- Methodology : Optimize alkyl side chains (e.g., n-decyl) to enhance solubility and thin-film morphology. Field-effect mobility (~3.0 × 10⁻⁴ cm² V⁻¹s⁻¹) correlates with extended conjugation and reduced steric hindrance in the quinoxaline core .
Q. How can this compound derivatives be tailored for antitrichomonal activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
